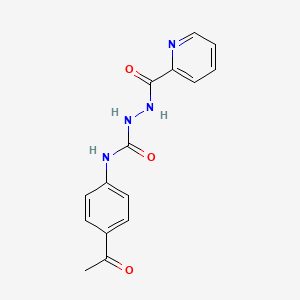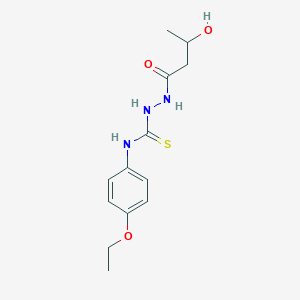![molecular formula C12H18N2O2S B4117685 N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117685.png)
N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea is a compound that has been studied for its potential use in scientific research. This compound is also known as Furfurylthiourea or FFT. The synthesis method of FFT is relatively simple, and it has been used in various scientific studies due to its unique properties.
Mécanisme D'action
The mechanism of action of FFT is not well understood. However, it has been suggested that FFT may work by inhibiting the activity of certain enzymes, such as tyrosinase and lipoxygenase. It has also been suggested that FFT may work by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
FFT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Candida albicans and Staphylococcus aureus. FFT has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. Additionally, FFT has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
FFT has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal lab conditions. Additionally, FFT has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of FFT is that its mechanism of action is not well understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are several future directions for research on FFT. One potential area of research is its potential use in cancer treatment. Additionally, further research could be done to better understand the mechanism of action of FFT. Finally, FFT could be studied for its potential use as a corrosion inhibitor in industrial applications.
Conclusion:
In conclusion, FFT is a compound that has been studied for its potential use in scientific research. It has unique properties that make it useful in various applications, including corrosion inhibition, antifungal and antibacterial properties, and cancer treatment. While its mechanism of action is not well understood, further research could shed light on its potential uses and applications.
Applications De Recherche Scientifique
FFT has been used in various scientific studies due to its unique properties. It has been studied for its potential use as a corrosion inhibitor, as well as its antifungal and antibacterial properties. FFT has also been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(oxolan-2-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9(11-5-3-7-16-11)14-12(17)13-8-10-4-2-6-15-10/h2,4,6,9,11H,3,5,7-8H2,1H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGCVOSVTIYCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-benzyl-2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117602.png)
![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![7-chloro-1-(4-nitrophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117640.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)
![N-(3,4-dimethoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117656.png)

![methyl 2-({[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4117676.png)

![N-[1-(4-allyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2,4-dichlorobenzamide](/img/structure/B4117681.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(1-methylbutyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4117692.png)
![7-ethyl 3-methyl 8-methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4117698.png)
![4-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4117704.png)
![2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4117709.png)